Biotin-PEG4-acid

Description

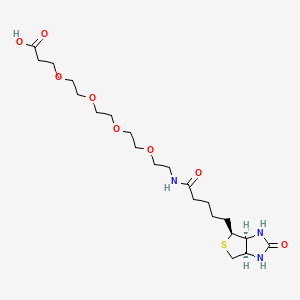

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXFFWLRKVJJX-ZWOKBUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589237 | |

| Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721431-18-1 | |

| Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Biotin-PEG4-Acid: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-acid is a heterobifunctional crosslinker that has become an indispensable tool in biotechnology and drug development. This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to primary amines. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in protein labeling, interaction studies, and targeted drug delivery.

Chemical Structure and Properties

This compound consists of a biotin molecule linked to a carboxylic acid through a 15-atom spacer arm containing a four-unit polyethylene (B3416737) glycol chain. The IUPAC name for this compound is 17-oxo-21-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13-tetraoxa-16-azahenicosanoic acid[1]. The presence of the PEG4 linker significantly increases the hydrophilicity of the molecule, which in turn imparts better water solubility to the molecules it is conjugated to, reducing the potential for aggregation of labeled proteins in solution.

The terminal carboxylic acid provides a reactive handle for conjugation to primary amine groups on biomolecules such as proteins, peptides, and antibodies. This reaction is typically mediated by carbodiimide (B86325) chemistry, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 721431-18-1 | [1][2] |

| Molecular Formula | C21H37N3O8S | [1][2] |

| Molecular Weight | 491.60 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Water, DMSO, DMF | [2] |

| Purity | Typically ≥95% | [2][3] |

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent for a wide range of applications:

-

Biotinylation: The primary use of this compound is for the biotinylation of proteins, peptides, and other biomolecules. The biotin label allows for the detection, purification, and immobilization of these molecules using streptavidin or avidin conjugates.

-

Protein-Protein Interaction Studies: this compound is employed in pull-down assays to identify and study protein binding partners. A "bait" protein is biotinylated and used to capture "prey" proteins from a cell lysate, which can then be identified by mass spectrometry.

-

Targeted Drug Delivery: In the field of drug development, biotin can act as a targeting ligand for cancer cells that overexpress biotin receptors. Biotin-PEG linkers are used to conjugate drugs to nanoparticles or antibodies, facilitating their delivery to tumor sites[1].

-

Antibody-Drug Conjugates (ADCs): The PEG spacer in this compound is beneficial in the construction of ADCs, where it can improve the pharmacokinetic properties of the conjugate.

Experimental Protocols

General Protocol for Protein Biotinylation using this compound and EDC/NHS

This protocol describes the general steps for labeling a protein with this compound via its primary amine groups.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting column for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

-

Prepare Reagent Stock Solutions:

-

Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

-

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine a molar excess of this compound, EDC, and NHS. A typical starting ratio is 1:1.5:1.5 (this compound:EDC:NHS).

-

Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

-

-

Biotinylation Reaction:

-

Add the activated this compound solution to the protein solution. The molar ratio of the biotinylation reagent to the protein will need to be optimized but a starting point of 20-50 fold molar excess is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

-

Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis.

-

-

Characterization: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Example from Published Research: N-terminal Biotinylation of a Peptide

In a study developing peptide binders to the SARS-CoV-2 spike protein, researchers used this compound (referred to as Biotin-PEG4-propionic acid, CAS# 721431-18-1) for the N-terminal biotinylation of a synthesized peptide[4][5].

Protocol Synopsis:

-

Following solid-phase peptide synthesis, the resin-bound peptide was washed with DMF.

-

This compound was activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

The activated this compound was incubated with the peptide-resin for 1 hour at room temperature to achieve biotinylation at the N-terminus of the peptide[4][5].

-

The biotinylated peptide was then cleaved from the resin and deprotected.

Visualizing Molecular Interactions and Workflows

Chemical Structure of this compound

Caption: A simplified block diagram of the this compound structure.

Workflow for Protein Biotinylation and Pull-Down Assay

Caption: Experimental workflow for a pull-down assay using this compound.

SARS-CoV-2 Viral Entry Pathway

Caption: Simplified diagram of SARS-CoV-2 entry into a host cell.

References

An In-depth Technical Guide to Biotin-PEG4-Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Biotin-PEG4-acid, a versatile reagent for bioconjugation. The strategic design of this molecule, incorporating a biotin (B1667282) moiety for high-affinity binding, a tetra-polyethylene glycol (PEG4) spacer for enhanced solubility and reduced steric hindrance, and a terminal carboxylic acid for covalent ligation, makes it an invaluable tool in various life science and drug development applications.

Core Concepts: The Tripartite Structure of this compound

This compound is a heterobifunctional linker composed of three key functional domains:

-

Biotin Moiety: This vitamin H derivative exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This near-irreversible interaction forms the basis for numerous detection, purification, and targeting applications.

-

PEG4 Spacer: The hydrophilic tetra-polyethylene glycol linker imparts several advantageous properties. It significantly increases the water solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic biomolecules. The extended and flexible nature of the 29 Å spacer arm minimizes steric hindrance, allowing for efficient binding of the biotin group to the deep biotin-binding pocket of avidin or streptavidin.[1]

-

Carboxylic Acid Group: This terminal functional group is the reactive handle for covalent attachment to primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). It is important to note that the carboxylic acid itself is not reactive towards amines and requires activation to form a stable amide bond.[2][3]

Mechanism of Action in Amine Bioconjugation

The conjugation of this compound to amine-containing biomolecules is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from the amine. The most common activation method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Step 1: Activation of the Carboxylic Acid

EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid. To enhance the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. These reagents react with the O-acylisourea intermediate to form a more stable amine-reactive NHS or Sulfo-NHS ester, respectively. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient reaction with the target amine. The activation reaction is most efficient at a pH of 4.5-7.2.[4]

Step 2: Nucleophilic Attack by the Amine

The activated NHS/Sulfo-NHS ester of this compound readily reacts with primary amines on the target biomolecule. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS or Sulfo-NHS as a byproduct. This reaction is most efficient at a pH of 7-9.[5]

Alternatively, pre-activated Biotin-PEG4-NHS ester can be used, simplifying the conjugation to a single-step reaction with the amine-containing molecule.[6]

Below is a diagram illustrating the two-step conjugation mechanism.

Quantitative Data

While precise reaction yields are highly dependent on the specific biomolecule, buffer conditions, and reactant concentrations, the following table provides general guidelines and expected outcomes for the biotinylation of proteins.

| Parameter | This compound (with EDC/NHS) | Biotin-PEG4-NHS Ester |

| Optimal Activation pH | 4.5 - 7.2 | N/A (pre-activated) |

| Optimal Conjugation pH | 7.0 - 8.5 | 7.0 - 9.0 |

| Recommended Molar Excess of Reagent (to protein) | Optimization required (start with 20-50 fold excess) | 12-20 fold excess for concentrated proteins (>2mg/mL), ≥20 fold for dilute proteins |

| Typical Reaction Time | Activation: 15-30 min; Conjugation: 2h at RT or overnight at 4°C | 30-60 min at RT or 2h on ice |

| Typical Degree of Labeling (Antibody) | Variable, requires optimization | 3-5 biotins per antibody |

| Stability of Biotinylated Antibody | Stable for at least 5 years at 4°C, longer when frozen at -20°C or -80°C[7][8][9][10] | Stable for at least 5 years at 4°C, longer when frozen at -20°C or -80°C[7][8][9][10] |

Experimental Protocols

Two-Step Biotinylation of a Protein using this compound with EDC and Sulfo-NHS

This protocol is adapted for the conjugation of an amine-containing protein with this compound.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, MES, HEPES)

-

This compound

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Desalting column for buffer exchange and purification of the conjugate

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation (Prepare fresh):

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10-50 mM.

-

Dissolve EDC in Activation Buffer to a concentration of 10 mg/mL (~52 mM).

-

Dissolve Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL (~46 mM).

-

-

Activation of this compound:

-

Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.

-

Immediately add a 2-fold molar excess of EDC (relative to this compound) to the reaction mixture.

-

Immediately add a 5-fold molar excess of Sulfo-NHS (relative to this compound) to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

-

Purification: Remove excess biotinylation reagent and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Size-exclusion chromatography (SEC) or dialysis can also be used for purification.[11][12]

Biotinylation of Cell Surface Proteins using Biotin-PEG4-NHS Ester

This protocol describes the labeling of primary amines on cell surface proteins.

Materials:

-

Adherent cells in culture

-

Biotin-PEG4-NHS Ester

-

Ice-cold PBS, pH 8.0

-

Quenching Buffer: PBS containing 100 mM glycine

-

Lysis Buffer

Procedure:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Prepare a 20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO immediately before use.

-

Dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of 2 mM.

-

Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C to minimize endocytosis.

-

Aspirate the biotinylation solution and wash the cells three times with the Quenching Buffer to stop the reaction.

-

Proceed with cell lysis and downstream applications.[6]

Applications in Signaling Pathway Analysis

This compound and its derivatives are powerful tools for elucidating complex cellular signaling pathways.

Studying Receptor Endocytosis and Trafficking

Biotinylation of cell surface proteins is a widely used method to study the dynamics of receptor internalization, recycling, and degradation. By labeling surface receptors with a membrane-impermeable biotinylation reagent like Sulfo-NHS-LC-Biotin (a cleavable analog), the fate of the labeled receptors can be tracked over time.[1][3][13][14]

The workflow for a receptor endocytosis assay is depicted below.

Investigating Protein S-Nitrosylation with the Biotin Switch Assay

S-nitrosylation, the covalent modification of cysteine thiols by nitric oxide, is a critical post-translational modification in cellular signaling. The biotin switch technique (BST) is a powerful method for detecting S-nitrosylated proteins. This assay involves three main steps: blocking free thiols, selectively reducing S-nitrosothiols to thiols, and then labeling the newly formed thiols with a biotinylating reagent.[15][16][17][18][19]

The logical flow of the biotin switch assay is illustrated below.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no biotinylation | Inactive EDC/NHS reagents due to hydrolysis. | Prepare EDC and NHS solutions fresh immediately before use. Store stock powders desiccated at -20°C.[20][21] |

| Buffer contains primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) that compete with the reaction. | Use a non-amine, non-carboxylate buffer such as MES for activation and PBS for conjugation.[22][23] | |

| pH of the reaction is not optimal. | Ensure the activation step is performed at pH 4.5-7.2 and the conjugation step at pH 7.0-9.0.[4] | |

| Protein precipitation | High degree of modification leading to aggregation. | Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[24] |

| Protein is not stable in the reaction buffer. | Perform a buffer exchange to a more suitable buffer for the specific protein. | |

| High background in pull-down assays | Non-specific binding of the protein to the streptavidin beads. | Increase the number and stringency of wash steps after incubation with the beads. Include a blocking step with a non-biotinylated protein (e.g., BSA). |

| Incomplete quenching of the biotinylation reaction. | Ensure the quenching step is performed with a sufficient concentration of the quenching agent for an adequate amount of time. |

This guide provides a foundational understanding of this compound and its applications in bioconjugation. For specific applications, optimization of the reaction conditions is highly recommended to achieve the desired degree of labeling and preserve the biological activity of the target molecule.

References

- 1. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. academic.oup.com [academic.oup.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. precisionantibody.com [precisionantibody.com]

- 10. Antibody Storage and Antibody Shelf Life [labome.com]

- 11. 生物素化蛋白質純化 [sigmaaldrich.com]

- 12. itwreagents.com [itwreagents.com]

- 13. Cell-surface biotinylation to study endocytosis and recycling of occludin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monitoring MHC-II Endocytosis and Recycling Using Cell-Surface Protein Biotinylation-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Recombinant Protein S-Nitrosylation Using the Biotin-Switch Technique | Springer Nature Experiments [experiments.springernature.com]

- 18. liverpool.ac.uk [liverpool.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. bio-rad.com [bio-rad.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. attogene.com [attogene.com]

- 24. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]

An In-depth Technical Guide to Biotin-PEG4-acid: Properties, Solubility, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-acid, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. This document details its physicochemical properties, solubility characteristics, and provides standardized experimental protocols for its application in bioconjugation.

Core Properties of this compound

This compound is a biotinylation reagent that incorporates a hydrophilic tetraethylene glycol (PEG) spacer arm. This spacer enhances water solubility and minimizes steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[1][2] The terminal carboxylic acid group allows for its conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond.[1]

| Property | Value | References |

| CAS Number | 721431-18-1 | [1][3][4][5][6][7][8] |

| Molecular Formula | C21H37N3O8S | [1][3][4][5][7][8] |

| Molecular Weight | 491.60 g/mol | [1][3][4][5][6][7][9] |

| Appearance | White to beige solid/powder | [1][6] |

| Purity | ≥95% | [5][7] |

Solubility and Storage

The hydrophilic PEG spacer significantly enhances the aqueous solubility of this compound, a crucial feature for its use in biological systems.[1][2][3]

| Solvent | Solubility | References |

| Water | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4][6] |

| Dimethylformamide (DMF) | Soluble | [4][6] |

| Dichloromethane (DCM) | Soluble | [6] |

| Acetonitrile | Soluble | [6] |

Storage Conditions: For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[3][4][5] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[3] It is shipped under ambient temperature as a non-hazardous chemical.[3][4]

Experimental Protocols

General Dissolution Protocol

Due to its solubility in multiple common laboratory solvents, preparing a stock solution of this compound is straightforward.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

Procedure:

-

Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution at -20°C. For applications sensitive to DMSO or DMF, further dilution into an appropriate aqueous buffer can be performed immediately before use.

Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method first activates the carboxylic acid on the this compound to form a more reactive NHS ester, which then efficiently reacts with primary amines on the target protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)

-

This compound stock solution (in DMSO or DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

-

Dissolve this compound in the Activation Buffer.

-

Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated biotin reagent.

Step 2: Conjugation to the Protein

-

Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point, though the optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin.

-

Incubate for 15-30 minutes at room temperature.

Step 4: Purification

-

Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizing Workflows and Applications

Biotinylation Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: Workflow for protein biotinylation using this compound.

Principle of Biotin-Targeted Drug Delivery

This compound is instrumental in developing targeted drug delivery systems. The biotin moiety serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells.[10][11]

Caption: Biotin-mediated targeted drug delivery mechanism.

This guide provides foundational information for the effective use of this compound. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound, 721431-18-1 | BroadPharm [broadpharm.com]

- 5. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]

- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. tenovapharma.com [tenovapharma.com]

- 8. precisepeg.com [precisepeg.com]

- 9. dPEG®4-biotin acid - Biotin-PEG-acid, Biotin-PEG4-COOH [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biotinylation Using PEGylated Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biotinylation utilizing polyethylene (B3416737) glycol (PEG) linkers. It covers the fundamental principles, advantages of PEGylation, detailed experimental protocols, and applications in life sciences and drug development.

Introduction to Biotinylation and the Role of PEGylation

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] This process is a cornerstone of many life science applications due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3] This high-affinity bond allows for the sensitive detection, purification, and immobilization of biotinylated molecules.[1]

The Advent of PEGylated Reagents

Traditional biotinylation reagents often utilize hydrocarbon spacer arms. While effective, these can sometimes lead to issues such as aggregation of the labeled protein and steric hindrance, where the bulky nature of the target molecule or the streptavidin complex impedes the biotin-streptavidin interaction.[4] The incorporation of a polyethylene glycol (PEG) chain as a spacer arm in biotinylation reagents addresses these challenges.[5]

Advantages of PEGylation in Biotinylation:

-

Increased Solubility: The hydrophilic nature of the PEG linker imparts greater water solubility to the biotinylated molecule, which is particularly beneficial for hydrophobic proteins and can help prevent aggregation.[5]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides a longer spacer between the biotin and the target molecule, reducing steric hindrance and improving the accessibility of biotin for binding to streptavidin.[1][4]

-

Enhanced Stability: PEGylation can protect the labeled molecule from proteolytic degradation and may reduce its immunogenicity.

-

Improved Bioavailability: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life in vivo.[5]

Characterization of Common PEGylated Biotinylation Reagents

PEGylated biotinylation reagents are available with different reactive groups to target specific functional groups on biomolecules, and with varying PEG chain lengths to modulate the spacer arm.

Reactive Chemistries

The choice of reactive group is dictated by the available functional groups on the target molecule. The two most common amine-reactive and sulfhydryl-reactive chemistries are:

-

N-hydroxysuccinimide (NHS) Esters: These are among the most popular biotinylation reagents. NHS esters react efficiently with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds.[6] This reaction is typically carried out in a pH range of 7-9.[6]

-

Maleimides: These reagents are specific for sulfhydryl groups (-SH) found on cysteine residues. The maleimide (B117702) group reacts with a sulfhydryl to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5.[7] At pH values above 7.5, reactivity towards primary amines can occur.[8]

PEG Linker Length

The length of the PEG spacer arm is another critical parameter. It is typically denoted by the number of PEG units in the chain (e.g., PEG4, PEG12).

-

Short PEG Chains (e.g., 2-6 units): These are suitable for applications where close proximity between the biotin and the target is desired and steric hindrance is less of a concern.[4]

-

Long PEG Chains (e.g., 12-24 units): These offer greater flexibility and are ideal for situations where increased separation is needed to overcome steric hindrance and to enhance solubility.[4]

Data Presentation: Comparison of PEGylated Biotinylation Reagent Properties

| Parameter | NHS-PEG-Biotin | Maleimide-PEG-Biotin | References |

| Target Functional Group | Primary amines (-NH₂) | Sulfhydryl groups (-SH) | [4][7] |

| Optimal Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | [6][7] |

| Bond Type Formed | Amide | Thioether | [6][7] |

| Bond Stability | Highly stable | Highly stable | [6][7] |

| Selectivity | High for primary amines | High for sulfhydryls at optimal pH | [6][7] |

| PEG Linker Length (Typical) | 2, 4, 8, 12, 24 units | 2, 4, 11 units | [4] |

| Qualitative Efficiency | Generally high and straightforward for proteins with accessible lysines. | Highly efficient for proteins with available free cysteines. Reaction kinetics are typically fast. | [9] |

| Key Advantages | Targets abundant functional groups in proteins. | Highly specific targeting of cysteine residues. | [4][7] |

| Considerations | Can modify multiple sites on a protein. Avoid amine-containing buffers (e.g., Tris, glycine). | Requires a free sulfhydryl group, which may necessitate reduction of disulfide bonds. | [6][7] |

Note on Quantitative Data: Direct, universal quantitative comparisons of binding affinities (Kd) for different PEG linker lengths and conjugation efficiencies between NHS and maleimide chemistries are highly dependent on the specific protein, buffer conditions, and steric environment. Longer PEG linkers generally reduce steric hindrance, which can lead to a higher apparent binding affinity in the context of large interacting partners. Maleimide reactions with free thiols are known to be very rapid and efficient.[9]

Experimental Protocols

This section provides detailed methodologies for common biotinylation procedures using PEGylated reagents.

Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the biotinylation of a generic protein, such as an antibody, using an NHS-PEG-Biotin reagent.

Materials:

-

Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)

-

NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

Methodology:

-

Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer like PBS. If the protein solution contains Tris or glycine (B1666218), perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-PEG-Biotin reagent (e.g., 10 mM) in anhydrous DMF or DMSO. The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[6]

-

Molar Excess Calculation: Determine the amount of biotin reagent to add to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[6] The optimal ratio may need to be determined empirically.

-

Calculation Example: For 1 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

-

Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

-

Moles of Biotin Reagent (20-fold excess) = 1.33 x 10⁻⁸ mol * 20 = 2.66 x 10⁻⁷ mol

-

Volume of 10 mM Biotin Stock = (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL

-

-

-

Biotinylation Reaction: Add the calculated volume of the NHS-PEG-Biotin stock solution to the protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.

-

Purification: Remove excess, non-reacted biotin reagent by dialysis against PBS or by using a desalting column. This step is crucial to prevent free biotin from interfering with downstream applications.

Cell Surface Biotinylation

This protocol is for labeling proteins on the surface of living cells in culture using a membrane-impermeable sulfo-NHS-PEG-Biotin reagent.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-PEG-Biotin reagent

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Methodology:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Perform all subsequent steps on ice to minimize endocytosis.

-

Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-PEG-Biotin in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-1.0 mg/mL).

-

Biotinylation Reaction: Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.

-

Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction by consuming any unreacted biotin reagent.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the biotinylated cell surface proteins.

Purification of Biotinylated Proteins with Streptavidin Agarose

This protocol describes the capture of biotinylated proteins from a complex mixture, such as a cell lysate.

Materials:

-

Biotinylated protein sample (e.g., cell lysate from section 3.2)

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

Methodology:

-

Bead Equilibration: Wash the streptavidin-agarose beads three times with Binding/Wash Buffer.

-

Binding: Add the biotinylated protein sample to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This will elute the biotinylated protein along with the streptavidin monomers.

-

Acidic Elution: Resuspend the beads in 0.1 M glycine, pH 2.8, and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with Neutralization Buffer.

-

Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.

Materials:

-

Purified biotinylated protein sample

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader

Methodology:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Measure Baseline Absorbance: In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.

-

Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution and mix.

-

Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

-

Calculation: The biotin displaces the HABA from the avidin, causing a decrease in absorbance. The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where PEGylated biotinylation is employed.

Experimental Workflows

Caption: Workflow for identification of cell surface proteins.

Caption: Biotin pull-down assay for protein-protein interactions.

Signaling Pathway Example: PI3K/Akt Pathway

Biotinylation techniques, including proximity labeling (e.g., BioID), are used to identify protein-protein interactions within signaling cascades like the PI3K/Akt pathway. A protein of interest in the pathway can be fused to a biotin ligase, which then biotinylates nearby interacting proteins. These can then be purified and identified.

Caption: PI3K/Akt pathway with proximity biotinylation of Akt interactors.

Applications in Research and Drug Development

The versatility of PEGylated biotinylation reagents has led to their widespread adoption in numerous applications:

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers offer enhanced sensitivity and reduced background signal.

-

Affinity Chromatography: Immobilized streptavidin is used to purify biotinylated proteins, peptides, and other molecules from complex mixtures.

-

Cell and Tissue Targeting: Biotin can be used as a targeting ligand to deliver drugs, imaging agents, or nanoparticles to cells that overexpress biotin receptors. PEGylation in this context helps to improve the pharmacokinetic profile of the conjugate.[10]

-

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These techniques use biotin-streptavidin interactions to immobilize one of the binding partners onto a sensor surface for studying molecular interactions. The PEG linker provides flexibility and reduces non-specific binding.

-

Proteomics: Cell surface biotinylation coupled with mass spectrometry is a powerful method for identifying and quantifying the cell surface proteome. Proximity labeling techniques like BioID and APEX, which use biotinylation, are instrumental in mapping protein-protein interaction networks within living cells.

Conclusion

Biotinylation using PEGylated reagents is a powerful and versatile technology for researchers, scientists, and drug development professionals. The inclusion of a PEG linker offers significant advantages in terms of solubility, stability, and reduced steric hindrance, leading to more robust and reliable results across a wide range of applications. By understanding the principles of different reactive chemistries and the impact of PEG linker length, and by following optimized experimental protocols, researchers can effectively leverage this technology to advance their scientific goals.

References

- 1. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]

- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. murthylab.berkeley.edu [murthylab.berkeley.edu]

- 10. benchchem.com [benchchem.com]

Biotin-PEG4-acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Biotin-PEG4-acid, a versatile biotinylation reagent. It includes key technical data, detailed experimental protocols for its application in labeling biomolecules, and conceptual diagrams to illustrate its use in targeted drug delivery.

Core Data Presentation

This compound is a heterobifunctional molecule that combines biotin (B1667282) with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. This structure imparts water solubility to the molecules it conjugates with and provides a spacer arm to reduce steric hindrance in biotin-avidin/streptavidin binding.

| Property | Value | References |

| CAS Number | 721431-18-1 | [1][2][][4][5] |

| Molecular Weight | 491.60 g/mol | [1][2][][4][6] |

| Molecular Formula | C₂₁H₃₇N₃O₈S | [1][2][] |

| Purity | ≥95% | [2][4] |

| Appearance | White to off-white solid | [7] |

| Solubility | Water, DMSO, DMF | [][8] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from moisture. | [1][][7] |

Experimental Protocols

The carboxylic acid group of this compound requires activation to react with primary amines (e.g., lysine (B10760008) residues on proteins). This is commonly achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable amine-reactive NHS ester.

Protocol 1: Two-Step Biotinylation of an Antibody using EDC/NHS Activation

This protocol first activates this compound and then adds the activated reagent to the antibody solution.

Materials:

-

This compound

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, MES, HEPES) at pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for buffer exchange and purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound with a molar excess of EDC and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Biotinylation Reaction:

-

Add the activated this compound solution to the antibody solution. The molar ratio of the biotinylation reagent to the antibody will need to be optimized, but a starting point is a 20 to 50-fold molar excess.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, or on ice for 2 hours.

-

-

Purification:

-

Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against PBS.

-

-

Storage:

-

Store the biotinylated antibody under the same conditions as the unlabeled antibody.

-

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol outlines the biotinylation of proteins on the surface of living cells.

Materials:

-

Cells in suspension

-

Ice-cold PBS, pH 8.0

-

This compound (activated as described in Protocol 1, or using an NHS-ester derivative like NHS-PEG4-Biotin for simplicity)

-

Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris

Procedure:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

-

Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

-

-

Biotinylation:

-

Add the freshly activated this compound (or NHS-PEG4-Biotin) to the cell suspension. A final concentration of 2 mM is a common starting point.

-

Incubate for 30 minutes at room temperature. To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.

-

-

Quenching and Washing:

-

Wash the cells three times with Quenching Buffer to stop the reaction and remove any excess biotinylation reagent.

-

The biotinylated cells are now ready for subsequent applications, such as cell lysis followed by affinity purification of the labeled surface proteins.

Mandatory Visualizations

Experimental Workflow for Protein Biotinylation

Caption: A flowchart of the two-step protein biotinylation process.

Receptor-Mediated Endocytosis of a Biotinylated Drug

References

- 1. chemimpex.com [chemimpex.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. This compound, 721431-18-1 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Labeling Primary Amines with Biotin-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-acid and its applications in the specific labeling of primary amines on proteins and other biomolecules. This document details the chemical properties, experimental protocols, and relevant quantitative data to empower researchers in utilizing this versatile tool for a wide range of applications, from fundamental research to drug discovery and development.

Introduction to this compound

This compound is a biotinylation reagent that covalently attaches biotin (B1667282) to molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2] It features a biotin moiety, a tetra-polyethylene glycol (PEG4) spacer arm, and a terminal carboxylic acid group.[1] The PEG4 linker is hydrophilic, which enhances the water solubility of the reagent and the resulting biotinylated molecule, thereby reducing aggregation.[3][4] This spacer also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[4][5]

For direct labeling of primary amines, the carboxylic acid group of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG4-NHS ester.[6][7] This activated ester readily reacts with primary amino groups (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][7] This reaction is most efficient at a pH range of 7.0 to 9.0.[3][4]

Quantitative Data for Biotin-PEG4 Labeling

The efficiency and outcome of biotinylation reactions are dependent on several factors, including the concentration of the protein and the biotinylating reagent, the reaction buffer, and the incubation conditions. The following tables summarize key quantitative data for labeling proteins with Biotin-PEG4-NHS ester.

Table 1: Recommended Molar Excess of Biotin-PEG4-NHS Ester for Protein Labeling

| Protein Concentration | Recommended Molar Fold Excess of Biotin Reagent | Expected Biotin Incorporation (biotins/IgG) | Reference |

| 1-10 mg/mL | 20-fold | 4-6 | [8][9] |

| 2 mg/mL | ≥20-fold | 3-5 | [3] |

| 10 mg/mL | ≥12-fold | 3-5 | [3] |

| 50-200 µg in 200-700 µL | 50-fold | 1-5 | [10] |

Table 2: General Properties and Stability of Biotin-PEG4-NHS Ester

| Property | Value | Reference |

| Molecular Weight | 588.67 g/mol | [4] |

| Spacer Arm Length | 29 Å | [3][4] |

| Solubility (in water) | 10 mg/mL | [4] |

| Storage (solid form) | -20°C, protected from moisture | [3][4] |

| Stability of Stock Solution (in DMSO or DMF) | Stable for several months at -20°C with complete exclusion of moisture. | [3] |

| Stability of Reconstituted Aqueous Solution | Use immediately; the NHS-ester moiety readily hydrolyzes. | [3][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the labeling of primary amines with Biotin-PEG4-NHS ester.

Protein Biotinylation (e.g., IgG Antibody)

This protocol describes the general procedure for biotinylating a protein, such as an IgG antibody, using Biotin-PEG4-NHS ester.

Materials:

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

Biotin-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100mM glycine[3]

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[9] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[3][9]

-

-

Prepare the Biotin-PEG4-NHS Ester Stock Solution:

-

Immediately before use, bring the vial of Biotin-PEG4-NHS ester to room temperature to prevent moisture condensation.[3]

-

Dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL (approximately 17-34 mM).[6] For example, add 170µL of water to 2mg of NHS-PEG4-Biotin to make a 20mM stock solution.[3]

-

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the desired molar excess (refer to Table 1).

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

-

-

Incubation:

-

Quenching (Optional but Recommended):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.[6]

-

-

Purification:

-

Remove excess, unreacted Biotin-PEG4-NHS ester and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[3]

-

-

Storage:

-

Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein. For long-term storage, -20°C or -80°C is recommended.[11]

-

Cell Surface Protein Biotinylation

This protocol outlines the procedure for labeling proteins on the surface of live cells. The membrane-impermeable nature of NHS-PEG4-Biotin ensures that only extracellularly exposed primary amines are labeled.[3]

Materials:

-

Cells in suspension or adherent in culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Biotin-PEG4-NHS ester

-

Quenching Buffer: PBS containing 100 mM glycine[3]

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3]

-

-

Resuspend or Cover Cells:

-

For cells in suspension, resuspend them at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[3]

-

For adherent cells, cover them with ice-cold PBS (pH 8.0).

-

-

Prepare Biotin Reagent:

-

Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS ester in water or DMSO.[3]

-

-

Labeling Reaction:

-

Quenching:

-

Wash the cells three times with the Quenching Buffer to stop the reaction and remove any excess biotin reagent.[3]

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins.

-

-

Downstream Analysis:

-

The biotinylated proteins can now be used in downstream applications such as immunoprecipitation with streptavidin beads followed by western blotting.

-

Pull-Down Assay to Identify Protein Interactions

This protocol describes the use of biotinylated proteins to "pull down" interacting partners from a cell lysate.

Materials:

-

Cell lysate containing potential interaction partners

-

Biotinylated "bait" protein

-

Streptavidin-conjugated magnetic or agarose (B213101) beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% NP-40)[12]

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads three times with the Binding/Wash Buffer to remove preservatives.[12]

-

-

Binding of Bait Protein:

-

Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.

-

-

Washing:

-

Pellet the beads and discard the supernatant. Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove any unbound bait protein.[12]

-

-

Incubation with Lysate:

-

Add the cell lysate to the beads and incubate for 4 hours to overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the "bait" protein.[12]

-

-

Washing:

-

Pellet the beads and discard the supernatant. Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove non-specifically bound proteins.[12]

-

-

Elution:

-

Elute the bound protein complexes from the beads. For analysis by SDS-PAGE and western blotting, boil the beads in SDS-PAGE sample buffer.[12]

-

-

Analysis:

-

Analyze the eluted proteins by western blot to identify the interacting partners.

-

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.

References

- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. goldbio.com [goldbio.com]

- 5. bioclone.net [bioclone.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. attogene.com [attogene.com]

- 12. Biotinylated peptide pull down assay [bio-protocol.org]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Streptavidin-Biotin Interaction

The remarkably strong and specific non-covalent interaction between streptavidin and biotin (B1667282) has become a cornerstone of modern life sciences, underpinning a vast array of applications from immunoassays and affinity chromatography to drug targeting and nanotechnology. This technical guide provides a comprehensive overview of the core principles governing this interaction, tailored for researchers, scientists, and drug development professionals. We will delve into the structural basis of this high-affinity binding, present key quantitative data, and provide detailed experimental protocols for its characterization.

The Molecular Basis of an Ultra-High Affinity Interaction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd).[1] Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin (vitamin B7 or H).[1][2] This tetrameric structure contributes significantly to the avidity of the interaction, where the strength of the multivalent binding is greater than the sum of the individual interactions.[3]

The structural basis for this extraordinary affinity lies in a combination of factors:

-

Shape Complementarity: The biotin-binding pocket of streptavidin exhibits a high degree of shape complementarity to the biotin molecule.[1]

-

Extensive Hydrogen Bonding: A network of eight hydrogen bonds is formed between biotin and amino acid residues within the binding site, including Asn23, Tyr43, Ser27, Ser45, Asn49, Ser88, Thr90, and Asp128.[1]

-

Van der Waals Interactions: Numerous van der Waals forces contribute to the stability of the complex.[4][5]

-

Loop Closure: Upon biotin binding, a flexible loop (residues 45-52) in the streptavidin structure closes over the biotin molecule, effectively burying it within the protein's interior and contributing to the slow dissociation rate.[6][7][8]

Quantitative Parameters of the Streptavidin-Biotin Interaction

The strength and kinetics of the streptavidin-biotin interaction have been extensively studied and quantified. The following tables summarize the key quantitative data.

Table 1: Equilibrium and Kinetic Constants

| Parameter | Symbol | Value | Notes |

| Dissociation Constant | Kd | ~10-14 - 10-15 M | One of the strongest non-covalent interactions known.[1][9][10] |

| Association Rate Constant | kon | ~1 x 107 M-1s-1 | The on-rate for traptavidin, a mutant with slower dissociation, was found to be slightly reduced.[11] |

| Dissociation Rate Constant | koff | ~2.4 x 10-6 s-1 | This value is for underivatized streptavidin.[12] |

Table 2: Thermodynamic Parameters

| Parameter | Symbol | Value | Conditions |

| Enthalpy Change | ΔH | -23 kcal/mol | |

| Entropy Change | ΔS | ~0 | The expected positive entropy from hydrophobic interactions is counterbalanced by the negative entropy from the formation of buried hydrogen bonds.[13][14] |

| Gibbs Free Energy Change | ΔG | Negative at all tested temperatures | Indicates a spontaneous binding process.[15] |

| Heat Capacity Change | ΔCp | ~ -459.9 cal/mol·K | Measured between 2°C and 30°C.[15][16] |

Note: The thermodynamic parameters can be temperature-dependent. For instance, the interaction is reported to be enthalpy-driven at higher temperatures (30–40 °C) and entropy-driven at lower temperatures.[15][16]

Experimental Protocols for Characterization

Several biophysical techniques are routinely employed to study and quantify the streptavidin-biotin interaction. Below are detailed methodologies for three key experimental approaches.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow for SPR Analysis of Streptavidin-Biotin Interaction

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Structural origins of high-affinity biotin binding to streptavidin. | Semantic Scholar [semanticscholar.org]

- 5. Absolute and relative binding free energy calculations of the interaction of biotin and its analogs with streptavidin using molecular dynamics/free energy perturbation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural studies of the streptavidin binding loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. howarthgroup.org [howarthgroup.org]

- 12. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 16. aimspress.com [aimspress.com]

Methodological & Application

Application Note: Protein Labeling with Biotin-PEG4-Acid

Introduction

Protein biotinylation is a fundamental technique for attaching biotin (B1667282) to proteins, enabling their detection, purification, and immobilization through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin[1]. Biotin-PEG4-acid is a biotinylation reagent that features a terminal carboxylic acid group. This reagent requires chemical activation to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on a protein[2][3]. The incorporated polyethylene (B3416737) glycol (PEG) spacer arm, which is four PEG units long, is hydrophilic and flexible. This PEG linker enhances the water solubility of the labeled protein, which helps to reduce aggregation, and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin[4][5][6].

Mechanism of Action

Unlike N-hydroxysuccinimide (NHS) esters that react directly with primary amines, this compound's carboxylic acid group must first be activated to form a reactive intermediate. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to enhance efficiency and create a more stable amine-reactive intermediate. The activated ester then readily reacts with primary amine groups on the target protein at a physiological to slightly alkaline pH, forming a stable amide bond[2][3].

References

Application Notes: Biotin-PEG4-Acid for Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as an antibody, is a cornerstone technique in biotechnology and drug development.[1][2] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and targeted drug delivery.[3][4] Biotin-PEG4-acid is a versatile biotinylation reagent that enables the conjugation of biotin to primary amine groups on an antibody through its terminal carboxylic acid.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetra-ethylene glycol (PEG4) chain, offers significant advantages. This hydrophilic spacer arm enhances the water solubility of the resulting antibody conjugate, which helps to reduce aggregation during storage.[5][6][7] Furthermore, the length and flexibility of the PEG4 linker (approximately 29 Å) minimizes steric hindrance, ensuring that the conjugated biotin remains accessible for efficient binding to streptavidin or avidin.[5][8][9]

These characteristics make this compound an excellent choice for creating high-quality, stable, and functional biotinylated antibodies for a wide range of immunoassays and other applications.

Principle of Conjugation

Unlike N-hydroxysuccinimide (NHS) esters of biotin which react directly with amines, this compound requires a two-step chemical activation process to become reactive towards the primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on an antibody.[10][11] This is typically achieved using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[12][13]

The conjugation process proceeds as follows:

-

Activation: EDC first reacts with the carboxyl group (-COOH) on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[13]

-

Stabilization: This intermediate readily reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. The Sulfo-NHS ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, improving the efficiency of the conjugation reaction.[13][14]

-

Conjugation: The amine-reactive Sulfo-NHS ester of Biotin-PEG4 then reacts with primary amine groups on the antibody, forming a stable covalent amide bond and releasing the Sulfo-NHS leaving group.[6]

This two-step process is performed sequentially in a single reaction vessel and is highly efficient for creating stable antibody-biotin conjugates.

Caption: Chemical pathway for antibody conjugation using this compound.

Applications of Biotinylated Antibodies

Biotinylated antibodies are indispensable tools in research and diagnostics due to their versatility and the signal amplification afforded by the biotin-avidin system.[3][15] Common applications include:

-

Immunoassays: Widely used in ELISA, Western blotting, and immunohistochemistry (IHC) for highly sensitive detection of target antigens.[3][15][16]

-

Affinity Purification: Used to isolate target proteins or cells from complex mixtures using streptavidin-coated beads or resins.[3][17]

-

Flow Cytometry: Enables multicolor cell analysis and sorting with high sensitivity, especially for detecting low-abundance surface markers.[15][16]

-

Drug Development: Utilized in the creation of antibody-drug conjugates (ADCs) and for pharmacokinetic (PK) and immunogenicity assays.[18]

-

Proximity Labeling: Employed in techniques like Biotinylation by Antibody Recognition (BAR) to map protein-protein interactions within cells.[19]

Experimental Protocols

The following protocols provide a general framework for the biotinylation of an antibody using this compound. Optimization, particularly of the molar challenge ratio of biotin to antibody, is recommended for each specific antibody to achieve the desired degree of labeling without compromising its antigen-binding activity.[20][21]

Caption: Experimental workflow for antibody biotinylation.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the two-step activation and conjugation process. It is crucial to use freshly prepared EDC and Sulfo-NHS solutions, as their reactivity diminishes over time in aqueous buffers.[12]

A. Materials and Reagents

| Reagent/Material | Specifications |

| Antibody | 1-10 mg/mL, purified |

| This compound | MW ~491.6 g/mol |

| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | MW ~191.7 g/mol |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | MW ~217.1 g/mol |

| Activation Buffer | 0.1 M MES, pH 4.7-6.0 |

| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |

| Desalting Columns | e.g., Zeba™ Spin Desalting Columns, 7K MWCO |

| Anhydrous DMSO | For dissolving this compound |

B. Antibody Preparation

-

The antibody must be in an amine-free and carboxylate-free buffer, such as PBS. Buffers containing Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[10][22]

-

If necessary, perform a buffer exchange into PBS (pH 7.2-8.0) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL for optimal conjugation.[21]

C. Conjugation Procedure

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO to create a 50 mM stock solution.

-

Immediately before use, prepare a 100 mM EDC solution and a 100 mM Sulfo-NHS solution in Activation Buffer (e.g., 0.1 M MES, pH 5.5). Do not store these solutions.[23]

-

-

Activation of this compound:

-

In a microfuge tube, combine this compound, EDC, and Sulfo-NHS at the desired molar ratio (see Table 2). A common starting point is a 2-fold molar excess of EDC/Sulfo-NHS over this compound.

-

Incubate the activation mixture for 15-30 minutes at room temperature.[12]

-

-

Conjugation to Antibody:

-

Immediately add the activated this compound mixture to the prepared antibody solution. The volume of the added biotin mixture should not exceed 10% of the antibody solution volume to avoid significant pH changes.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[23]

-

-

Quench Reaction (Optional but Recommended):

-

Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.[3]

-

Protocol 2: Purification of Biotinylated Antibody

Purification is essential to remove unreacted biotin and reaction byproducts, which can interfere with subsequent assays.[3][20] Gel filtration using a desalting column is a rapid and effective method.

-

Prepare the desalting column according to the manufacturer's instructions. This typically involves equilibrating the column with PBS, pH 7.4.

-

Apply the entire quenched reaction mixture from Protocol 1 to the center of the resin bed.

-

Centrifuge the column (if using a spin column format) or allow the solution to flow through via gravity.

-

Collect the eluate containing the purified biotinylated antibody. The smaller molecules (unreacted biotin, EDC byproducts, Sulfo-NHS) are retained in the column resin.

-

Measure the protein concentration of the purified conjugate using absorbance at 280 nm (A280).

Protocol 3: Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules conjugated per antibody molecule (molar ratio).[4][24] The principle is based on the displacement of the HABA dye from the avidin-HABA complex by the biotin on the antibody, which causes a decrease in absorbance at 500 nm.[24][25]

-

Prepare HABA/Avidin Solution: Prepare the solution according to a commercial kit protocol or by mixing avidin and HABA in PBS.

-

Measure Baseline: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).[4]

-

Add Sample: Add a known volume of your purified biotinylated antibody to the cuvette, mix well, and wait for the reading to stabilize (typically a few minutes).[4]

-

Measure Final Absorbance: Record the final absorbance at 500 nm (this is A₅₀₀ HABA/Avidin/Biotin Sample).

-

Calculate Biotin Concentration: Use the change in absorbance (ΔA₅₀₀) and the molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin in your sample.

-

Calculate Molar Ratio: Divide the molar concentration of biotin by the molar concentration of the antibody (calculated from its A280 reading and molecular weight) to determine the average number of biotins per antibody.

Quantitative Data Summary

Successful antibody conjugation depends on carefully controlling reaction parameters. The following table provides recommended starting conditions that should be optimized for each specific application.

Table 2: Recommended Reaction Conditions for Antibody Biotinylation

| Parameter | Recommended Value | Notes |

| Molar Ratios | ||

| Antibody:this compound | 1 : 10 to 1 : 30 | Start with a 20-fold molar excess of biotin. Higher ratios increase labeling but may impact antibody activity.[3][26] |

| Biotin:EDC:Sulfo-NHS | 1 : 2 : 2 | A slight excess of EDC/Sulfo-NHS ensures efficient activation of the carboxylic acid.[27] |

| Reaction Buffers | ||

| Activation Step (EDC/NHS) | 0.1 M MES, pH 4.7-6.0 | Carboxylate activation is most efficient at a slightly acidic pH.[2][8] |

| Conjugation Step (Antibody) | PBS, pH 7.2-8.0 | Reaction of Sulfo-NHS esters with primary amines is efficient at neutral to slightly alkaline pH.[5][28] |

| Incubation Conditions | ||

| Activation Time | 15-30 minutes | At Room Temperature |

| Conjugation Time | 2 hours (RT) or Overnight (4°C) | Longer incubation at 4°C can sometimes improve yield and preserve antibody function. |

| Antibody Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to more efficient conjugation.[7] |

References

- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 2. Biotinylation - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. goldbio.com [goldbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]